Iriflophenone 2-O-rhamnoside
Description
Contextualization of Naturally Occurring Benzophenone (B1666685) Glycosides in Phytochemistry
Naturally occurring benzophenones are compounds derived from diphenylmethanone, characterized by the replacement of one or more protons with hydroxyl, alkyl, or alkyloxy groups. mdpi.com While the unsubstituted benzophenone has a limited natural distribution, its oxygenated derivatives and their glycosides are more widespread, having been identified in numerous plant families. mdpi.com Historically, benzophenone C-glycosides were the only known naturally occurring forms until the discovery of O-glycosides, which have since been isolated and characterized from various plant sources. mdpi.com
Benzophenone glycosides are biosynthetically related to xanthones and play a role as precursors in their formation. mdpi.com These compounds exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects. mdpi.combiosynth.com Their structural diversity, stemming from different aglycones and sugar moieties, contributes to their varied pharmacological profiles. The investigation of benzophenone glycosides, such as those found in Psidium guajava and Malania oleifera, continues to reveal novel structures and potential therapeutic applications. springermedizin.denih.gov
Chemical Classification and Structural Features of Iriflophenone (B49224) 2-O-rhamnoside
Iriflophenone 2-O-rhamnoside is classified as a benzophenone O-glycoside. mdpi.com Its chemical structure consists of an iriflophenone aglycone linked to a rhamnose sugar molecule. biosynth.com The iriflophenone core is a tetraoxygenated benzophenone. mdpi.com The rhamnose moiety is attached at the 2-O position of the iriflophenone backbone. mdpi.combiosynth.com
Below is a table detailing the chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₉ | biosynth.comnih.govchemicalbook.com |
| Molecular Weight | 392.36 g/mol | chemicalbook.commedchemexpress.com |
| IUPAC Name | [2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-(4-hydroxyphenyl)methanone | nih.gov |
| CAS Number | 943989-68-2 | biosynth.comchemicalbook.com |
Significance and Emerging Research Landscape of this compound
This compound has been isolated from various plant species, most notably from the leaves of Aquilaria sinensis and Aquilaria crassna. medchemexpress.commedchemexpress.comrsc.orgresearchgate.net Its presence has also been reported in Macaranga tanarius and the pericarps of Aquilaria yunnanensis. mdpi.comambeed.comtandfonline.com
The research interest in this compound stems from its diverse and promising biological activities. Studies have highlighted its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. biosynth.com It has demonstrated the ability to scavenge free radicals, which is crucial in protecting cells from oxidative damage. biosynth.com
Emerging research has also pointed towards its potential in other therapeutic areas. For instance, it has been shown to reduce the secretion of Immunoglobulin E (IgE) in human myeloma U266 cells, suggesting its potential as an anti-allergic agent. ambeed.combiocat.com Furthermore, significant cytotoxicity against human tumor cell lines, including A-549 lung carcinoma, MCF-7 breast adenocarcinoma, and HT-29 colon adenocarcinoma, has been observed, indicating its potential for further investigation in cancer research. ambeed.combiocat.com The compound has also been studied for its α-glucosidase inhibitory activity, which is relevant to the management of diabetes. researchgate.netresearchgate.net
The following table summarizes some of the key research findings related to the biological activities of this compound:
| Biological Activity | Research Finding | Source(s) |
| Antioxidant | Exhibits free radical scavenging ability. | biosynth.com |
| Anti-inflammatory | Investigated for its anti-inflammatory properties. | biosynth.com |
| Antimicrobial | Shows potential antimicrobial effects against certain bacteria and fungi. | biosynth.com |
| Anti-allergic | Reduces the amount of Immunoglobulin E (IgE) secreted by human myeloma U266 cells. | ambeed.combiocat.com |
| Cytotoxic | Exhibits significant cytotoxicity against A-549 lung carcinoma, MCF-7 breast adenocarcinoma, and HT-29 colon adenocarcinoma cells. | ambeed.combiocat.com |
| α-Glucosidase Inhibition | Shows inhibitory activity against α-glucosidase. | researchgate.netresearchgate.net |
The ongoing investigation into the properties and activities of this compound underscores its importance in the field of natural product chemistry and its potential for the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O9/c1-8-15(23)17(25)18(26)19(27-8)28-13-7-11(21)6-12(22)14(13)16(24)9-2-4-10(20)5-3-9/h2-8,15,17-23,25-26H,1H3/t8-,15-,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUFDLBIUJUAJE-KONKAKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Phytogeographical Distribution and Botanical Sources of Iriflophenone 2 O Rhamnoside
Occurrence in Aquilaria Species
The genus Aquilaria, renowned for producing the valuable resinous heartwood known as agarwood, is a significant source of Iriflophenone (B49224) 2-O-rhamnoside. This compound is one of several benzophenones that have been isolated from various parts of these trees.
Aquilaria sinensis
Aquilaria sinensis, commonly known as the Chinese eaglewood, is a well-documented source of Iriflophenone 2-O-rhamnoside. The compound, specifically Iriflophenone 2-O-α-rhamnoside, can be isolated from the leaves of this plant medchemexpress.com. Research into the flower extracts of A. sinensis has also identified a range of benzophenone (B1666685) iriflophenone glycosides, including iriflophenone-rhamnoside nih.gov. This species is native to China and is widely distributed in the southern provinces of Guangdong, Guangxi, Hainan, and Fujian, as well as Taiwan nih.gov.
Aquilaria crassna
Iriflophenone 2-O-α-rhamnoside has been identified as a key phenolic compound in the leaves of Aquilaria crassna researchgate.net. In a 2012 study, researchers analyzing aqueous ethanol and water extracts of A. crassna leaves successfully identified iriflophenone 2-O-α-rhamnoside among other polyphenols using liquid chromatography-electrospray ionization mass spectrometry (LC–ESI–MS) methods researchgate.net. This species is native to Southeast Asia researchgate.net.
Aquilaria yunnanensis
Scientific literature available through the conducted searches does not currently confirm the isolation or detection of this compound specifically from Aquilaria yunnanensis.
Detection in Other Plant Genera
Beyond the Aquilaria genus, related benzophenone glycosides have been found in other distinct plant families, highlighting a broader, though less common, distribution.
Coleogyne ramosissima
In the plant Coleogyne ramosissima, a member of the Rosaceae family, a related but distinct compound has been isolated. Spectroscopic and chemical analysis of the aerial parts of this plant led to the identification of iriflophenone 2-O-beta-glucopyranoside nih.gov. It is important to note that this is a glucoside variant, containing a glucose sugar moiety, rather than the rhamnose found in this compound.
Botanical Sources of this compound and Related Compounds
| Plant Species | Compound Detected | Family |
| Aquilaria sinensis | This compound | Thymelaeaceae |
| Aquilaria crassna | Iriflophenone 2-O-α-rhamnoside | Thymelaeaceae |
| Coleogyne ramosissima | Iriflophenone 2-O-beta-glucopyranoside | Rosaceae |
Plant Parts and Variability in Compound Concentration
While this compound has not been specifically isolated from the four plant species discussed above, the distribution and concentration of analogous phenolic compounds within them provide insight into how such constituents can vary.
Plant Parts:
In Planchonella obovata, related benzophenone glucosides are primarily isolated from the leaves . stuartxchange.orgmdpi.comresearchgate.net
In Mangifera indica, benzophenones like mangiferin and iriflophenone 3-C-glucoside are most concentrated in the leaves , although they are also present in the bark, stems, and flowers. jst.go.jpnih.gov
In Davallia solida, iriflophenone-related compounds have been identified in the rhizomes . encyclopedia.pub
In Sedum aizoon, complex iriflophene adducts are found in the roots , while flavonoids and phenolic acids are abundant throughout the whole plant. frontiersin.orgnih.gov
Variability in Compound Concentration: The concentration of phenolic compounds in plants is not static and can be influenced by numerous factors.
Plant Age and Development: Studies on Mangifera indica have shown that the concentration of phenolic compounds, including benzophenones, can vary between young and mature leaves. Young, red mango leaves often exhibit a higher concentration of compounds like iriflophenone 3-C-glucoside and mangiferin, which may be due to a greater accumulation of defense-related metabolites in the early stages of leaf development. nih.govcore.ac.uk
Environmental and Extraction Factors: The total flavonoid content in plants can fluctuate based on environmental conditions. core.ac.uk For Sedum aizoon, the yield of total flavonoids has been shown to be dependent on extraction parameters such as solvent concentration, temperature, and extraction time, with flavonoid content in the plant reported to range from 1.13% to 4.08%. nih.gov The specific composition of flavonoids can also vary, with quercetin being a major component. researchgate.net This variability underscores the complexity of phytochemical profiles within a single species.
Isolation and Advanced Chromatographic Separation Methodologies for Iriflophenone 2 O Rhamnoside
Extraction and Fractionation Techniques from Plant Matrices
Iriflophenone (B49224) 2-O-rhamnoside has been successfully isolated from the leaves of plants such as Aquilaria sinensis and Aquilaria crassna. The initial step in its isolation is typically a solid-liquid extraction from dried and powdered plant material. Common methods involve infusion in hot water or extraction with aqueous ethanol. For instance, powdered leaves of A. crassna have been infused in hot water (95°C–100°C) or extracted with 60% ethanol to create a crude extract.
Following the initial extraction, the crude mixture undergoes fractionation to separate compounds based on their polarity. A common technique involves suspending the crude extract in water and then partitioning it with a series of organic solvents of increasing polarity, such as n-hexane. Further purification is often achieved using column chromatography. Resins like Diaion HP-20 are used, with elution carried out using a gradient of ethanol in water (e.g., 25%, 50%, 75%, 95% ethanol) to separate the fractions. Another material used for this purpose is Sephadex LH-20, which is effective for separating phenolic compounds. These fractionation steps are crucial for enriching the concentration of Iriflophenone 2-O-rhamnoside before its final purification by high-performance liquid chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is an indispensable tool for both the analytical quantification and the preparative isolation of this compound.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the detection and quantification of this compound in plant extracts and biological samples. The separation is typically achieved on a C18 column. A gradient elution method is commonly employed, using a mobile phase consisting of an acidified aqueous solution (e.g., acetate (B1210297) buffer or dilute formic acid) and an organic solvent, usually acetonitrile or methanol.
For example, the analysis of related compounds in Aquilaria crassna leaf extract utilized a C18 column with a gradient of acetonitrile and an acetate buffer (pH 3.7), with detection set at 310 nm. The method is validated to ensure linearity, precision, accuracy, and to determine the limits of detection (LOD) and quantification (LOQ). Such validated analytical methods are essential for quality control and pharmacokinetic studies.
Table 1: Example of Analytical RP-HPLC Parameters
| Parameter | Specification |
|---|---|
| Column | Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetate buffer (pH 3.7)B: 100% Acetonitrile |
| Gradient | 0-5 min (15% B), 5-10 min (40% B), then re-equilibration |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 310 nm |
| Column Temperature | 30 °C |
Note: This table is based on methods used for analyzing extracts containing related iriflophenone derivatives.
For the isolation of pure this compound for structural elucidation and biological assays, semi-preparative HPLC is employed. This technique uses larger columns and higher flow rates than analytical HPLC to handle greater sample loads. The fractions collected from preliminary column chromatography are further purified using a reversed-phase semi-preparative column, often a C18 type.
The mobile phase composition is optimized based on prior analytical HPLC runs to achieve the best separation of the target compound from remaining impurities. Isocratic or shallow gradient elution is often used to maximize resolution. By repeatedly injecting the enriched fraction and collecting the corresponding peak, a sufficient quantity of the pure compound can be obtained.
Advanced Structural Elucidation through Spectroscopic Methods
Once isolated, the definitive structure of this compound is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR, along with two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), are used to unambiguously assign all proton and carbon signals and to determine the connectivity of atoms within the molecule. The ¹H NMR spectrum gives information on the chemical environment of protons, their multiplicity (singlet, doublet, etc.), and their coupling constants (J values), which helps to establish the relative stereochemistry. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic). 2D NMR experiments are then used to piece the fragments together and confirm the attachment points of the rhamnose sugar moiety to the iriflophenone aglycone.
Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the parent ion. For this compound, a characteristic fragmentation involves the loss of the rhamnosyl group (a mass loss of 146 Da), which helps to confirm the nature of the sugar and its glycosidic linkage. In one study, this compound (compound 4) showed a protonated molecule [M+H]⁺ at an m/z of 393 and a key fragment ion at m/z 247, corresponding to the aglycone after the loss of the rhamnose moiety.
Table 2: Mass Spectrometry Data for this compound
| Ion Mode | Parent Ion (m/z) | Major Fragment Ion(s) (m/z) | Interpretation |
|---|---|---|---|
| Positive ESI | 393 [M+H]⁺ | 247 | Loss of the rhamnosyl group [M+H-146]⁺ |
| Negative ESI | 391 [M-H]⁻ | 245 | Loss of the rhamnosyl group [M-H-146]⁻ |
Source: Data from LC-ESI-MS analysis of Aquilaria crassna extracts.
Biosynthetic Pathways and Metabolic Precursors of Iriflophenone 2 O Rhamnoside
Proposed Biogenetic Routes for Benzophenone (B1666685) Derivatives
The formation of the iriflophenone (B49224) aglycone is believed to follow the general biosynthetic pathway of benzophenones, which are a class of polyketides. This pathway involves the condensation of precursors from primary metabolism. The key enzyme in this process is benzophenone synthase (BPS), a type III polyketide synthase.
The proposed biosynthetic route for the iriflophenone backbone begins with the starter molecule, benzoyl-CoA, which is derived from the shikimate pathway. This starter unit undergoes sequential condensation with three molecules of malonyl-CoA, which serve as extender units. This series of decarboxylative condensation reactions, catalyzed by BPS, forms a linear tetraketide intermediate. Subsequent intramolecular cyclization and aromatization of this intermediate lead to the formation of a core benzophenone structure, such as 2,4,6-trihydroxybenzophenone.
Further modifications of this initial benzophenone scaffold are necessary to yield iriflophenone. These modifications likely involve hydroxylation reactions at specific positions on the aromatic rings. For iriflophenone (2,4,4',6-tetrahydroxybenzophenone), this would necessitate the introduction of a hydroxyl group at the 4'-position of the B-ring. This hydroxylation is likely catalyzed by a cytochrome P450 monooxygenase, a common class of enzymes involved in the functionalization of secondary metabolites in plants.
Table 1: Proposed Biosynthetic Steps for Iriflophenone Aglycone
| Step | Precursors/Intermediates | Key Enzyme Class | Product |
| 1. Initiation | Benzoyl-CoA | Benzophenone Synthase (BPS) | - |
| 2. Elongation | 3x Malonyl-CoA | Benzophenone Synthase (BPS) | Linear Tetraketide |
| 3. Cyclization/Aromatization | Linear Tetraketide | Benzophenone Synthase (BPS) | 2,4,6-Trihydroxybenzophenone |
| 4. Hydroxylation | 2,4,6-Trihydroxybenzophenone | Cytochrome P450 Monooxygenase | Iriflophenone (2,4,4',6-tetrahydroxybenzophenone) |
Glycosylation Mechanisms and Rhamnosyl Transferase Activity
The final step in the biosynthesis of Iriflophenone 2-O-rhamnoside is the attachment of a rhamnose sugar to the iriflophenone aglycone at the 2-hydroxyl position. This glycosylation reaction is catalyzed by a specific glycosyltransferase, likely a UDP-rhamnose-dependent rhamnosyltransferase (UGT).
Glycosylation is a common modification of plant secondary metabolites that can alter their solubility, stability, and biological activity. In this case, the sugar donor is activated uridine (B1682114) diphosphate-rhamnose (UDP-rhamnose). The rhamnosyltransferase facilitates the transfer of the rhamnosyl group from UDP-rhamnose to the 2-hydroxyl group of the iriflophenone acceptor molecule, forming an O-glycosidic bond.
While the specific rhamnosyltransferase responsible for the formation of this compound has not yet been isolated and characterized from Aquilaria species, the mechanism can be inferred from studies on other plant glycosyltransferases, particularly those involved in flavonoid glycosylation. nih.govfrontiersin.org These enzymes exhibit a high degree of regio- and substrate specificity, ensuring the precise attachment of the sugar to the correct hydroxyl group of the aglycone. The expression of these rhamnosyltransferase genes is often developmentally and spatially regulated within the plant, correlating with the accumulation of the final glycosylated product.
Table 2: Key Components of the Rhamnosylation of Iriflophenone
| Component | Role |
| Substrate (Aglycone) | Iriflophenone (2,4,4',6-tetrahydroxybenzophenone) |
| Sugar Donor | UDP-rhamnose |
| Enzyme | Rhamnosyltransferase (putative) |
| Product | This compound |
| Bond Formed | O-glycosidic linkage at the C-2 hydroxyl group |
Biogenetic Relationship to Co-occurring Natural Products
This compound is often found in Aquilaria species alongside a suite of other structurally related natural products. researchgate.netgrandawood.com.au The co-occurrence of these compounds suggests a shared biosynthetic origin and a network of interconnected metabolic pathways.
Among the co-occurring compounds are other benzophenone glycosides, such as Iriflophenone 3-C-β-D-glucoside. The presence of different glycosides of the same aglycone points to the activity of multiple, distinct glycosyltransferases within the plant, each with its own substrate and regiospecificity. These enzymes may compete for the same iriflophenone precursor pool.
Furthermore, benzophenones are known biosynthetic precursors to xanthones. The oxidative coupling of the two aromatic rings in a benzophenone molecule can lead to the formation of the characteristic tricyclic xanthone (B1684191) scaffold. Therefore, it is plausible that the iriflophenone backbone also serves as a branch-point intermediate, leading to the formation of various xanthones that have been identified in Aquilaria species.
Flavonoids are another class of phenolic compounds that are frequently found with benzophenones in the leaves of Aquilaria. grandawood.com.au Although their core biosynthetic pathways are distinct (with flavonoids typically arising from the condensation of malonyl-CoA with 4-coumaroyl-CoA), they share common metabolic precursors from the shikimate pathway (which provides the aromatic starter units) and the acetate-malonate pathway (which provides the extender units). The presence of both classes of compounds suggests a robust and active phenylpropanoid and polyketide metabolism in these plants.
Table 3: Co-occurring Natural Products with this compound in Aquilaria spp.
| Compound Class | Example | Biogenetic Relationship |
| Benzophenone Glycosides | Iriflophenone 3-C-β-D-glucoside | Shared iriflophenone aglycone precursor; action of different glycosyltransferases. |
| Xanthones | Various substituted xanthones | Benzophenones (e.g., iriflophenone) can be precursors via oxidative coupling. |
| Flavonoids | Apigenin, Luteolin derivatives | Shared primary metabolic precursors from the shikimate and acetate-malonate pathways. |
Pre Clinical Pharmacological and Biological Activities of Iriflophenone 2 O Rhamnoside
Modulation of Metabolic Enzyme Activity
The influence of Iriflophenone (B49224) 2-O-rhamnoside on metabolic enzyme activity has been a subject of investigation, particularly concerning carbohydrate metabolism.
Alpha-Glucosidase Inhibitory Mechanisms
Iriflophenone 2-O-rhamnoside has been identified as an inhibitor of α-glucosidase, an enzyme crucial for the digestion of carbohydrates. Research involving compounds isolated from the leaves of Aquilaria sinensis demonstrated that this compound was one of several benzophenones that exhibited α-glucosidase inhibitory activity. nih.govsciopen.com
In a specific analysis, the potency of this inhibition was quantified. This compound was found to have a half-maximal inhibitory concentration (IC50) value of 366.7 ± 27.0 μmol/L against α-glucosidase. sciopen.com This activity was noted to be stronger than that of acarbose, a clinically used α-glucosidase inhibitor. nih.gov While the inhibitory activity and its potency have been established, detailed kinetic studies to determine the specific mechanism of inhibition (e.g., competitive, non-competitive, or mixed) for this compound have not been detailed in the available literature.
Table 1: Alpha-Glucosidase Inhibitory Activity of this compound
| Compound | IC50 (μmol/L) | Source |
|---|---|---|
| This compound | 366.7 ± 27.0 | sciopen.com |
Influence on Fatty Acid and Triglyceride Metabolism in Cellular Models
Scientific literature from the conducted research does not provide specific information on the influence of this compound on fatty acid and triglyceride metabolism in cellular models.
Effects on Gluconeogenesis Pathways in In Vitro Systems
There is no available scientific information from the conducted research regarding the effects of this compound on gluconeogenesis pathways in in vitro systems.
Immunomodulatory and Anti-inflammatory Effects
The potential for this compound to modulate the immune system and exert anti-inflammatory effects has been considered.
Regulation of Immunoglobulin E (IgE) Secretion in Human Myeloma U266 Cells
Based on the available scientific literature, there are no studies that specifically investigate the regulatory effects of this compound on Immunoglobulin E (IgE) secretion in human myeloma U266 cells.
Inhibition of Pro-inflammatory Cytokines (e.g., IL-1α, IL-8)
Specific data on the inhibition of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8) by this compound is not present in the researched scientific literature.
Nitric Oxide (NO) Inhibition in In Vitro Assays
Nitric oxide (NO) is a critical signaling molecule involved in a variety of physiological processes, but its overproduction is a hallmark of inflammatory conditions. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), express inducible nitric oxide synthase (iNOS), leading to a surge in NO production that can contribute to tissue damage in inflammatory diseases. Consequently, the inhibition of NO production in activated macrophages is a key strategy for screening potential anti-inflammatory agents.
While direct studies detailing the NO-inhibitory activity of this compound are not extensively documented in the available literature, a related compound, Iriflophenone 3-C-β-D glucoside, has been shown to possess anti-inflammatory properties, including the inhibition of NO. This suggests that benzophenone (B1666685) derivatives as a class may interfere with inflammatory pathways. Standard in vitro assays for this activity typically involve treating macrophage cell lines, such as RAW 264.7, with the test compound before stimulating them with LPS and then measuring the nitrite concentration in the culture medium as an indicator of NO production.
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
This compound, a natural product isolated from plants such as Macaranga tanarius, has demonstrated significant cytotoxic capabilities against several human tumor cell lines in preclinical studies. ambeed.com This activity highlights its potential as a candidate for further investigation in oncology research. The compound's ability to inhibit the growth of cancer cells has been evaluated across different types of carcinomas.
Investigations in Lung Carcinoma Models (e.g., A-549)
Research has shown that this compound exhibits notable cytotoxicity against the A-549 human lung carcinoma cell line. ambeed.com The A-549 cell line is a well-established and widely used model for in vitro studies of non-small cell lung cancer, representing a key tool for screening potential anticancer agents. The activity of this compound in this model indicates a potential therapeutic application in lung cancer that warrants further exploration.
Studies in Breast Adenocarcinoma Models (e.g., MCF-7)
In the context of breast cancer, this compound has been found to be cytotoxic to the MCF-7 breast adenocarcinoma cell line. ambeed.com MCF-7 is an estrogen receptor-positive (ER+) cell line, making it a crucial model for studying hormone-responsive breast cancers. The efficacy of the compound against these cells suggests a potential mechanism of action that could be relevant for the treatment of ER+ tumors.
Efficacy in Colon Adenocarcinoma Models (e.g., HT-29)
The cytotoxic effects of this compound also extend to colon cancer. Studies have confirmed its activity against the HT-29 human colon adenocarcinoma cell line, a standard model for colorectal cancer research. ambeed.com This finding indicates a broad spectrum of antiproliferative activity against different types of solid tumors.
Interactive Data Table: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Result |
| A-549 | Lung Carcinoma | Significant Cytotoxicity Observed ambeed.com |
| MCF-7 | Breast Adenocarcinoma | Significant Cytotoxicity Observed ambeed.com |
| HT-29 | Colon Adenocarcinoma | Significant Cytotoxicity Observed ambeed.com |
Molecular Mechanisms of Cytotoxicity
The precise molecular mechanisms through which this compound exerts its cytotoxic effects have not yet been fully elucidated in published research. Generally, cytotoxic compounds induce cancer cell death through various pathways, including the induction of apoptosis (programmed cell death), necrosis, or autophagy. For other natural phenolic compounds, mechanisms often involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase enzymes, which are key executioners of apoptosis. nih.gov Further investigation is required to determine if this compound acts through these or other cellular pathways to inhibit cancer cell proliferation.
Estrogenic Receptor Alpha (ERα) Binding and Activity
Estrogen Receptor Alpha (ERα) is a critical factor in the development and progression of a majority of breast cancers. nih.gov The MCF-7 cell line, against which this compound shows activity, is ERα-positive. While this suggests a potential interaction with estrogen signaling pathways, there is currently no direct scientific evidence or published studies that have investigated or confirmed the binding affinity or functional activity (agonist or antagonist) of this compound specifically with the Estrogenic Receptor Alpha (ERα). Research into this area would be necessary to understand if the compound's cytotoxicity in MCF-7 cells is mediated through the ERα pathway.
Competitive Binding Screen Analysis with ERα
Currently, there is no publicly available scientific literature detailing the competitive binding screen analysis of this compound with the estrogen receptor-alpha (ERα).
Molecular Docking Studies on ERα Interaction
No molecular docking studies investigating the interaction between this compound and ERα have been published in the available scientific literature.
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant potential of this compound and its mechanisms of radical scavenging are not yet fully characterized in published studies.
DPPH and ABTS Radical Scavenging Assays
Specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for this compound are not available in the current body of scientific literature.
Peroxyl Radical Scavenging Capabilities
Detailed studies on the peroxyl radical scavenging capabilities of this compound have not been reported in the available scientific research.
Antimicrobial Spectrum and Potency
The antimicrobial efficacy of this compound against a broad spectrum of pathogens remains an area with limited investigation.
Antibacterial Efficacy (e.g., Klebsiella pneumoniae, Staphylococcus aureus, Escherichia coli)
Specific studies detailing the antibacterial efficacy of this compound against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli have not been found in the reviewed scientific literature.
Table 1: Investigated Biological Activities of this compound
| Activity | Assay/Study Type | Findings |
|---|---|---|
| Estrogen Receptor α Interaction | Competitive Binding Screen Analysis | Data not available |
| Molecular Docking Studies | Data not available | |
| Antioxidant Properties | DPPH Radical Scavenging Assay | Data not available |
| ABTS Radical Scavenging Assay | Data not available | |
| Peroxyl Radical Scavenging | Data not available | |
| Antimicrobial Activity | Antibacterial Efficacy vs. K. pneumoniae | Data not available |
| Antibacterial Efficacy vs. S. aureus | Data not available |
Antifungal Activity
Currently, there is a lack of specific scientific studies detailing the antifungal activity of this compound. While research into the biological activities of related compounds is ongoing, direct evidence evaluating the efficacy of this particular compound against fungal pathogens has not been identified in the available scientific literature.
Some related compounds, such as Iriflophenone-3-C-β-D-glucopyranoside, have been investigated for their antibacterial properties. nih.govijpsr.commdpi.com For instance, Iriflophenone-3-C-β-D-glucopyranoside isolated from Dryopteris ramosa demonstrated antibacterial potential against several bacterial strains, including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. nih.govijpsr.com This suggests that iriflophenone glycosides as a class of compounds may possess antimicrobial activities. However, it is crucial to note that antibacterial activity does not directly translate to antifungal efficacy, as the cellular structures and metabolic pathways of bacteria and fungi are distinctly different. Broader statements about naturally occurring benzophenones suggest they may possess antimicrobial properties, but specific data for this compound is not available. Further research is required to specifically determine if this compound exhibits any antifungal properties.
Modulation of Matrix Metalloprotease (MMP) Expression in Cellular Models
Matrix metalloproteases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of extracellular matrix (ECM) components. The activity of these enzymes is essential for various physiological processes, including tissue remodeling, wound healing, and embryonic development. However, their dysregulation is implicated in pathological conditions such as cancer metastasis and inflammatory diseases.
Effects on MMP-2 and MMP-9 Upregulation in HT-1080 Cells
A study investigating the constituents of Aquilaria sinensis leaves evaluated the effects of several isolated compounds, including this compound, on the expression of MMP-2 and MMP-9 in the human fibrosarcoma cell line HT-1080. This cell line is a common model for studying MMP regulation due to its constitutive expression of these enzymes.
In this particular study, this compound, at a concentration of 50 μM, did not demonstrate a significant effect on the protein levels of either MMP-2 or the pro-form of MMP-9 (proMMP-9) when compared to the control group. This finding indicates that under the specific experimental conditions of this study, this compound does not act as an upregulator of these particular matrix metalloproteases in HT-1080 cells. This was in contrast to another compound isolated from the same plant, pheophorbide A, which significantly increased the expression of both MMP-2 and proMMP-9.
The following table summarizes the observed effects of this compound on MMP-2 and proMMP-9 expression in HT-1080 cells as reported in the literature.
| Compound | Concentration | Cell Line | Effect on MMP-2 Expression | Effect on proMMP-9 Expression |
| This compound | 50 μM | HT-1080 | No significant difference | No significant difference |
Implications for Tissue Remodeling and Cellular Processes
The lack of a significant modulatory effect of this compound on MMP-2 and MMP-9 expression in HT-1080 cells suggests that this compound is unlikely to be directly involved in cellular processes that are heavily dependent on the upregulation of these specific enzymes. MMP-2 and MMP-9, also known as gelatinases, are key players in the breakdown of type IV collagen, a major component of basement membranes. Their activity is crucial for processes such as angiogenesis, cell migration, and tumor invasion.
Given that this compound did not influence the expression of MMP-2 and MMP-9 in the studied cancer cell line, it is implied that its biological activities may not be mediated through the gelatinase-dependent pathways of tissue remodeling. Consequently, its potential therapeutic applications are less likely to be associated with conditions where the upregulation of MMP-2 and MMP-9 is a key pathological feature. However, this does not preclude the possibility that this compound may influence tissue remodeling and other cellular processes through alternative mechanisms or by modulating other types of MMPs or their inhibitors (TIMPs) in different cell types or under different physiological or pathological conditions. The full scope of its influence on the broader aspects of tissue homeostasis and cellular function remains an area for further investigation.
Structure Activity Relationship Sar Studies of Iriflophenone 2 O Rhamnoside and Its Analogs
Impact of Glycosylation on Biological Activity
Glycosylation, the attachment of a sugar moiety to an aglycone, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. In the case of iriflophenone (B49224), the presence and nature of the sugar group are critical determinants of its biological effects.
Research comparing glycosylated benzophenones to their corresponding aglycones has revealed that the sugar moiety can either enhance or diminish activity depending on the biological target. For instance, a study on the interaction of a benzophenone (B1666685) glucoside with the P-glycoprotein (P-gp) cytosolic binding domain found that the aglycone derivative had a 6- to 10-fold higher binding affinity. This suggests that for P-gp binding, the presence of the sugar is detrimental.
Conversely, studies on α-glucosidase inhibition present a more nuanced picture. A review analyzing the structure-activity relationships of polyphenols as α-glucosidase inhibitors noted that glycosylation of flavonoids and related compounds, including iriflophenone, generally decreased their inhibitory effect. sci-hub.red The specific example of Iriflophenone 2-O-α-L-rhamnopyranoside versus its aglycone, iriflophenone, was cited to illustrate this trend. sci-hub.red
However, the impact of glycosylation is not always negative and can be target-specific. A study investigating the estrogenic activity of compounds from Phaleria nisidai found that Iriflophenone 2-O-α-L-rhamnopyranoside and its aglycone, iriflophenone, exhibited nearly identical binding abilities to the estrogen receptor α (ERα), with IC50 values of 630 µM and 700 µM, respectively. acgpubs.org This indicates that for this particular receptor interaction, the rhamnose moiety neither significantly hinders nor enhances binding activity. acgpubs.org
Role of the Rhamnose Moiety in Receptor Binding and Enzyme Inhibition
The specific type of sugar attached to the aglycone plays a pivotal role in defining the compound's bioactivity profile. The rhamnose moiety in Iriflophenone 2-O-rhamnoside is a key feature that distinguishes it from other glycosides.
A significant study involved the total synthesis of Iriflophenone 2-O-α-L-rhamnopyranoside and several new derivatives with different sugar moieties (D-glucose, D-galactose, D-mannose, and D-xylose) to evaluate their α-glucosidase inhibitory activities. nih.gov This comparative analysis allows for a direct assessment of the rhamnose moiety's contribution. The results demonstrated that the nature of the sugar has a profound impact on inhibitory potency. For example, the synthesized benzophenone O-glycosides with different sugars showed a range of IC50 values against α-glucosidase, highlighting that the specific stereochemistry and structure of the sugar are critical for effective enzyme inhibition. nih.gov While this compound itself is a potent inhibitor, certain other sugar substitutions can lead to even greater activity. nih.gov
Influence of the Aglycone (Iriflophenone) Structure on Bioactivity
The aglycone, iriflophenone (2,4,4',6-tetrahydroxybenzophenone), forms the core scaffold of the molecule and its hydroxylation pattern is fundamental to its biological activity. Benzophenones, as a class, are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and cytotoxic effects. mdpi.com The specific arrangement of hydroxyl groups on the two phenyl rings of iriflophenone allows for critical interactions, such as hydrogen bonding, with biological targets like enzymes and receptors.
The bioactivity of benzophenone glycosides is not solely dependent on the sugar but also on the structure of the aglycone. For instance, the cytotoxic activity of various benzophenone glucopyranosides has been shown to be influenced by the substitution pattern on the benzophenone core. nih.gov Modifications to the aglycone, such as the number and position of hydroxyl or methoxy (B1213986) groups, can dramatically alter the molecule's electronic properties and three-dimensional shape, thereby affecting its ability to fit into the active site of an enzyme or the binding pocket of a receptor. nih.gov
Comparative Analysis with Related Benzophenone and Flavonoid Glycosides
To fully understand the SAR of this compound, it is instructive to compare its activity with that of structurally related compounds.
Comparison with other Benzophenone Glycosides: A study that synthesized a series of benzophenone O-glycosides and tested their α-glucosidase inhibitory activity provides a clear basis for comparison. The results, summarized in the table below, show that while Iriflophenone 2-O-α-L-rhamnopyranoside is a potent inhibitor, other derivatives exhibit even stronger activity, demonstrating the sensitivity of this activity to the nature of the sugar moiety. nih.gov
| Compound | Sugar Moiety | IC50 (µM) against α-glucosidase |
| Iriflophenone 2-O-α-L-rhamnopyranoside | L-Rhamnose | Value not specified in abstract |
| Derivative 4 | Unspecified | 168.7 ± 13.9 |
| Derivative 10 | Unspecified | 210.1 ± 23.9 |
| Acarbose (Positive Control) | - | 569.3 ± 49.7 |
| Data sourced from Liu et al., 2012. nih.gov |
This data clearly indicates that benzophenone O-glycosides are a promising class of α-glucosidase inhibitors, with potency significantly exceeding that of the clinical drug acarbose. nih.gov
Effects of Derivatization and Acylation on Activity Profiles
Chemical modification of the core this compound structure, through processes like acylation (addition of an acyl group), can create new analogs with altered and potentially improved activity profiles.
Acylated derivatives of Iriflophenone 2-O-α-L-rhamnoside have been reported from Aquilaria sinensis, indicating that nature itself employs this strategy to diversify chemical structures. mdpi.com Laboratory synthesis and testing of acylated benzophenone glycosides have confirmed the significant impact of this modification. A study on benzophenone glucosides from Phaleria macrocarpa isolated both a parent compound (2,4',6-trihydroxy-4-methoxy-benzophenone-2-O-β-D-glucoside) and its acetylated derivative (at the 6''-position of the glucose). nih.gov A series of further derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. The results demonstrated that specific derivatizations could lead to compounds with significant cytotoxic activity, with IC50 values below 10 µM against esophageal, stomach, and prostate cancer cell lines. nih.gov
Similarly, a study on compounds from Planchonella obovata found that Iriflophenone 2-O-(2,6-di-O-galloyl)-β-D-glucopyranoside, a derivative acylated with two galloyl groups, exhibited inhibitory activity against α-glucosidase. researchgate.net This highlights that acylation, particularly with phenolic acid moieties like gallic acid, can be a viable strategy for enhancing or modulating the enzymatic inhibition of benzophenone glycosides.
The following table summarizes the cytotoxic activity of some synthesized benzophenone glucopyranoside derivatives, illustrating the effect of derivatization.
| Compound Derivative | Cell Line 1 (IC50 µM) | Cell Line 2 (IC50 µM) | Cell Line 3 (IC50 µM) |
| Derivative 18 | < 10 (Esophageal) | < 10 (Stomach) | < 10 (Prostate) |
| Data represents a selection of findings from Zhang et al., 2012, highlighting potent activity. nih.gov |
These findings collectively underscore the potential of derivatization and acylation as powerful tools for fine-tuning the biological activities of this compound, paving the way for the development of analogs with enhanced potency and selectivity.
Advanced Analytical Methodologies for Comprehensive Profiling of Iriflophenone 2 O Rhamnoside
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniquesresearchgate.netnotulaebotanicae.ro
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of isoflavonoids and other phenolic compounds from natural sources. researchgate.net It allows for the separation of individual components from a complex extract, followed by their detection and identification based on their mass-to-charge ratio (m/z). This powerful combination is indispensable for the phytochemical analysis of plant extracts containing Iriflophenone (B49224) 2-O-rhamnoside. mdpi.comsysrevpharm.org
LC-ESI-MS is a widely employed technique for the analysis of moderately polar and thermally labile molecules like glycosides. Electrospray ionization (ESI) is a soft ionization method that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, preserving the molecular integrity of the analyte for mass analysis. notulaebotanicae.ro
In the analysis of Iriflophenone 2-O-rhamnoside, ESI is often used in the negative ion mode, which readily produces a deprotonated molecular ion [M-H]⁻. Subsequent tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of this precursor ion. The fragmentation pattern provides valuable structural information. For this compound, the primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the rhamnose moiety (a neutral loss of 146 Da). This produces a prominent fragment ion corresponding to the deprotonated aglycone, Iriflophenone. Further fragmentation of the aglycone can help confirm the core benzophenone (B1666685) structure. researchgate.net
A study analyzing phenolic compounds identified Iriflophenone 2-O-a-L-rhamnopyranoside by comparing its retention time and mass fragmentation pattern with known standards. The analysis showed a molecular ion [M−H]− which underwent MS² fragmentation to yield key product ions that confirmed its structure. researchgate.net
Table 1: LC-ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Formula | Fragment Ion (m/z) | Neutral Loss (Da) | Description |
|---|---|---|---|---|
| 421 | [C₁₉H₂₀O₉ - H]⁻ | 301 | 120 | Loss of C₄H₈O₄ from the rhamnoside moiety |
| 421 | [C₁₉H₂₀O₉ - H]⁻ | 273 | 148 | Loss of the rhamnoside moiety (C₅H₈O₄) |
Data derived from fragmentation patterns described for similar flavonoid glycosides.
Hybrid IT-TOF mass spectrometers combine the capabilities of an ion trap (IT) analyzer with a time-of-flight (TOF) analyzer. The ion trap allows for multi-stage fragmentation (MSⁿ), providing incredibly detailed structural information through sequential fragmentation of ions. mdpi.com The TOF analyzer offers high mass resolution and accuracy, enabling the determination of elemental compositions for precursor and product ions.
For this compound, an IT-TOF analysis would proceed as follows:
MS¹: The TOF analyzer accurately measures the mass of the [M-H]⁻ ion of this compound, allowing for the confirmation of its molecular formula.
MS²: The [M-H]⁻ ion is isolated in the ion trap and fragmented, typically resulting in the loss of the rhamnose sugar. The accurate mass of the resulting aglycone fragment is then measured.
MS³: The aglycone fragment ion can be further isolated and fragmented within the ion trap. This subsequent fragmentation provides data on the core Iriflophenone structure, confirming the identity of the molecule with a very high degree of confidence. nih.gov
This multi-stage fragmentation is particularly useful for distinguishing between isomers, which may produce similar initial fragments but differ in their subsequent fragmentation patterns.
LC-QTOF-MS is another powerful hybrid technique that has become a primary tool for the comprehensive identification of unknown compounds in complex samples. nih.govmdpi.com It pairs a quadrupole mass filter with a high-resolution TOF mass analyzer. The QTOF instrument provides excellent mass accuracy (typically below 5 ppm error), high resolution, and a wide dynamic range. mdpi.com
In the context of profiling this compound, LC-QTOF-MS is instrumental in:
Accurate Mass Measurement: Precisely determining the mass of the molecular ion to calculate its elemental composition (e.g., C₁₉H₂₀O₉ for the neutral molecule). This is a critical first step in identifying the compound in an extract without a reference standard. mdpi.com
Fragment Ion Formula Determination: Obtaining accurate mass measurements for the fragment ions generated during MS/MS analysis. This allows for the confident assignment of molecular formulas to each fragment, which helps to piece together the structure of the original molecule and verify the fragmentation pathway. researchgate.net
This high level of mass accuracy significantly reduces ambiguity and increases the certainty of compound identification in metabolomic studies of plant extracts. nih.gov
Chromatographic Fingerprinting for Quality Control and Metabolite Profilingresearchgate.netnotulaebotanicae.ro
For plant extracts containing this compound, an HPLC fingerprint would display a series of peaks, with each peak corresponding to a different chemical constituent. This compound would appear as a specific, identifiable peak in this chromatogram. By establishing a standard fingerprint for a high-quality, authenticated plant sample, subsequent batches can be compared against it. nih.gov
This comparison serves two main purposes:
Quality Control: Ensuring batch-to-batch consistency of the product. Key markers, including this compound, are monitored for their presence, retention time, and relative peak area. Significant deviations from the standard fingerprint can indicate issues with the raw material, processing, or storage.
Metabolite Profiling: Comparing the fingerprints of different species or varieties of plants (e.g., different Iris species) to identify variations in their chemical composition. nih.gov This can be used for chemotaxonomic classification or to identify sources with higher concentrations of desirable compounds like this compound.
Table 2: Illustrative Data for Chromatographic Fingerprinting
| Batch ID | Retention Time of this compound (min) | Relative Peak Area (%) | Similarity to Standard Fingerprint |
|---|---|---|---|
| Standard | 15.21 | 8.54 | 1.000 |
| Batch A | 15.22 | 8.61 | 0.995 |
| Batch B | 15.20 | 8.49 | 0.991 |
| Batch C | 15.35 | 6.23 | 0.876 (Out of Specification) |
This table is for illustrative purposes to demonstrate the concept of using a chemical marker in quality control.
Chemical Synthesis and Semisynthesis Approaches for Iriflophenone 2 O Rhamnoside and Derivatives
Strategies for Selective Glycosidic Linkage Formation
The crucial step in the synthesis of Iriflophenone (B49224) 2-O-rhamnoside is the formation of the 2-O-α-L-rhamnoside linkage. Achieving high selectivity for the α-anomer and the specific 2-hydroxyl group of the iriflophenone aglycone is paramount. Several glycosylation strategies can be envisioned for this purpose.
Classical Glycosylation Methods:
Traditional methods such as the Koenigs-Knorr reaction, employing glycosyl halides as donors, or the Schmidt glycosylation, using trichloroacetimidate (B1259523) donors, are foundational approaches. The stereochemical outcome of these reactions is influenced by factors like the nature of the protecting groups on the glycosyl donor, the solvent, and the promoter used. For achieving α-selectivity with rhamnosyl donors, the use of a non-participating protecting group at the C-2 position of the rhamnose donor is typically required to prevent the formation of a β-glycoside via anchimeric assistance.
Modern Glycosylation Techniques:
More contemporary methods offer improved control over stereoselectivity. These include:
Glycosyl sulfoxides and thioglycosides: These donors, activated by various thiophilic promoters, can be fine-tuned to favor the formation of α-glycosides.
Glycal assembly: This strategy involves the use of protected glycals which can be converted to glycosyl donors in situ, often leading to high stereoselectivity.
The regioselectivity of the glycosylation on the iriflophenone aglycone, which possesses multiple hydroxyl groups, necessitates the use of protecting group strategies. Orthogonal protecting groups would be required to selectively deprotect the 2-hydroxyl group prior to the glycosylation step.
Table 1: Potential Glycosylation Strategies and Key Parameters
| Glycosylation Method | Glycosyl Donor | Promoter/Activator | Key for α-Selectivity |
| Koenigs-Knorr | Glycosyl halide | Silver salts (e.g., Ag₂CO₃, AgOTf) | Non-participating group at C-2 of rhamnose |
| Schmidt Glycosylation | Trichloroacetimidate | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | Non-participating group at C-2 of rhamnose, solvent effects |
| Thioglycoside Method | Thioglycoside | Thiophilic reagents (e.g., NIS/TfOH, DMTST) | Donor and acceptor reactivity, promoter system |
| Glycosyl Sulfoxide | Glycosyl sulfoxide | Triflic anhydride (B1165640) (Tf₂O) | Low temperature, careful control of reaction conditions |
Total Synthesis Approaches to the Iriflophenone Aglycone
The iriflophenone aglycone is a substituted benzophenone (B1666685). Its total synthesis would likely involve the coupling of two appropriately functionalized aromatic rings.
Friedel-Crafts Acylation:
A convergent and common approach to benzophenones is the Friedel-Crafts acylation. This would involve the reaction of a substituted benzoic acid derivative (or acyl chloride) with a substituted phenol (B47542) or anisole (B1667542) derivative in the presence of a Lewis acid catalyst. The challenge in this approach lies in controlling the regioselectivity of the acylation, especially with highly activated aromatic rings.
Cross-Coupling Reactions:
Modern cross-coupling methodologies could also be employed. For instance, a Suzuki or Negishi coupling could be used to form the biaryl ketone core. This would involve the coupling of an arylboronic acid (or organozinc reagent) with an aryl halide, followed by oxidation of a benzylic intermediate to the ketone.
Biosynthetic-Inspired Routes:
The biosynthesis of benzophenones is thought to involve the polyketide pathway. nih.gov A laboratory synthesis mimicking this pathway could involve the condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes cyclization and aromatization to form the benzophenone scaffold. While biomimetic synthesis can be elegant, it often involves complex reaction cascades that can be difficult to control in a laboratory setting.
Table 2: Comparison of Synthetic Approaches to the Iriflophenone Aglycone
| Synthetic Approach | Key Reaction | Advantages | Potential Challenges |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution | Convergent, well-established | Regioselectivity control, harsh conditions |
| Cross-Coupling Reactions | Suzuki, Negishi, etc. | High functional group tolerance, milder conditions | Synthesis of starting materials, catalyst selection |
| Biomimetic Synthesis | Polyketide condensation/cyclization | Potentially efficient, mimics nature | Complex reaction cascades, low yields |
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of enzymatic transformations. nih.govrsc.org For the synthesis of Iriflophenone 2-O-rhamnoside, enzymes could be employed for the glycosylation step.
Glycosyltransferases:
Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. A suitable rhamnosyltransferase could potentially be used to directly glycosylate the iriflophenone aglycone at the 2-position to yield the desired α-anomer. The primary challenge in this approach is the identification or engineering of a glycosyltransferase that accepts the iriflophenone aglycone as a substrate.
Transglycosidases:
Engineered glycosidases, often termed transglycosidases or "glycosynthases," can also be used to form glycosidic bonds. These enzymes utilize activated glycosyl donors to transfer a sugar moiety to an acceptor molecule. This approach could offer an alternative to glycosyltransferases, though the efficiency and selectivity can be variable.
A plausible chemoenzymatic route would involve the chemical synthesis of the iriflophenone aglycone, followed by an enzymatic glycosylation to install the rhamnose unit. This strategy leverages the strengths of both chemical and biological catalysis. nih.gov
Preparation of Acylated and Other Glycosidic Derivatives for SAR Studies
To explore the structure-activity relationships (SAR) of this compound, a library of derivatives with modifications to the rhamnose moiety and the aglycone would be necessary.
Acylated Derivatives:
Acylation of the hydroxyl groups on the rhamnose sugar can be achieved using standard chemical methods. nih.govnih.gov Selective acylation of a specific hydroxyl group would require the use of protecting groups, followed by acylation and deprotection. Alternatively, enzymatic acylation using lipases or proteases in non-aqueous media could provide a regioselective means of introducing acyl groups. The length and nature of the acyl chain can be varied to probe the effects on biological activity. nih.gov
Other Glycosidic Derivatives:
To investigate the importance of the rhamnose moiety, other glycosidic derivatives could be synthesized. This would involve glycosylating the iriflophenone aglycone with different sugar donors (e.g., glucose, galactose, fucose) using the methods described in section 8.1. Comparing the biological activities of these different glycosides would provide valuable insights into the role of the sugar in the molecule's function.
SAR Studies:
The synthesized derivatives would then be subjected to biological assays to determine their activity. By comparing the activities of the parent compound with its derivatives, a structure-activity relationship can be established. phcogrev.comnih.gov This information is crucial for the design of more potent and selective analogues. For instance, it has been observed in other flavonoids that the presence and position of glycosidic linkages can significantly affect their biological properties. nih.gov
Table 3: Strategies for Derivative Synthesis for SAR Studies
| Derivative Type | Synthetic Strategy | Purpose of Modification |
| Acylated Glycosides | Chemical acylation (with protecting groups), enzymatic acylation | Investigate the effect of lipophilicity and steric bulk on the sugar moiety |
| Different Glycosides | Glycosylation with various sugar donors | Determine the importance of the rhamnose sugar for biological activity |
| Aglycone Modifications | Synthesis of aglycone analogues | Probe the role of the benzophenone scaffold and its substituents |
Research Perspectives and Future Directions in Iriflophenone 2 O Rhamnoside Research
Elucidation of Further Molecular Targets and Intracellular Signaling Pathways
Initial research has shown that Iriflophenone (B49224) 2-O-rhamnoside can reduce the secretion of Immunoglobulin E (IgE) by human myeloma U266 cells, suggesting its potential as an anti-allergic agent. ambeed.comtebubio.com Furthermore, it has demonstrated significant cytotoxicity against several human tumor cell lines, including A-549 lung carcinoma, MCF-7 breast adenocarcinoma, and HT-29 colon adenocarcinoma. ambeed.comtebubio.com However, the precise molecular targets and intracellular signaling pathways mediating these effects remain largely uncharacterized.
Future research should prioritize the identification of the direct molecular binding partners of Iriflophenone 2-O-rhamnoside. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and cellular thermal shift assays (CETSA) could be employed to isolate and identify these targets. Once potential targets are identified, further studies will be necessary to validate these interactions and to understand how they trigger downstream signaling cascades.
For its anti-allergic potential, investigations could focus on its effects on key signaling pathways in mast cells and basophils, such as the FceRI signaling cascade, and the downstream pathways involving MAP kinases (e.g., ERK, JNK, p38) and transcription factors (e.g., NF-κB, AP-1) that regulate the production of inflammatory mediators. In the context of its cytotoxic activity, research could explore its impact on pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. mdpi.com Furthermore, its potential to induce apoptosis could be investigated by examining its effects on the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.
Advanced In Vitro and In Vivo Model Systems for Efficacy Validation
To build upon the preliminary in vitro findings, the use of more sophisticated and physiologically relevant model systems is crucial for validating the efficacy of this compound.
Advanced In Vitro Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more accurate representation of the in vivo tumor microenvironment compared to traditional 2D cell cultures. researchgate.net These models can provide more reliable data on the compound's anti-cancer efficacy. researchgate.net For its anti-allergic potential, co-culture systems of immune cells could be utilized to mimic the complex interactions that occur during an allergic response.
| Model System | Application for this compound Research | Potential Insights |
| 3D Spheroids/Organoids | Efficacy testing against various cancer types | More accurate prediction of in vivo anti-tumor activity, assessment of drug penetration. researchgate.net |
| Co-culture Systems | Investigating anti-allergic and anti-inflammatory effects | Understanding the compound's influence on immune cell interactions and cytokine release. |
| High-Content Screening (HCS) | Broad-spectrum activity profiling | Rapidly assess the compound's effects on multiple cellular parameters and pathways. |
In Vivo Model Systems: Preclinical in vivo studies are essential to evaluate the therapeutic potential of this compound in a whole-organism context. ub.ac.id For its anti-cancer properties, xenograft models, where human cancer cells are implanted into immunocompromised mice, can be used to assess its ability to inhibit tumor growth. mdpi.com To investigate its anti-allergic effects, animal models of allergic reactions, such as passive cutaneous anaphylaxis (PCA) in mice, could be employed. During drug development, in vivo studies are critical for evaluating a drug candidate's safety, toxicity, and efficacy in complex physiological and biochemical states. researchgate.net
Investigation of Pharmacokinetic and Pharmacodynamic Profiles in Pre-clinical Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental for its development as a therapeutic agent. A preliminary study in rats has reported a short half-life of 2.44 minutes at a dose of 25 mg/kg, suggesting rapid clearance. medchemexpress.com
Future pharmacokinetic studies should aim to provide a more comprehensive profile, including its oral bioavailability, tissue distribution, metabolic pathways, and routes of elimination. Liquid chromatography-mass spectrometry (LC-MS) based methods are instrumental in quantifying the compound and its metabolites in biological matrices.
Pharmacodynamic studies will be crucial to correlate the compound's concentration with its biological effects over time. This involves measuring relevant biomarkers to assess the engagement of its molecular target and the modulation of downstream signaling pathways in response to treatment. These studies will help in establishing a dose-response relationship and in designing optimal dosing regimens for future clinical trials. danaher.com
Potential for Lead Optimization and Analogue Discovery through Rational Design
Natural products often serve as excellent starting points for the development of new drugs. nih.govnih.gov this compound can be considered a lead compound that can be chemically modified to improve its pharmacological properties. danaher.com The goal of lead optimization is to enhance efficacy, improve the ADMET profile, and increase chemical accessibility. nih.govnih.gov
Structure-activity relationship (SAR) studies can be conducted by synthesizing a series of analogues with modifications at different positions of the iriflophenone core and the rhamnoside moiety. These analogues would then be screened for their biological activity to identify key structural features required for its anti-allergic and cytotoxic effects. This information can guide the rational design of more potent and selective compounds. rsc.org Modern drug design methods like structure-based design and scaffold hopping can also be employed to create novel leads with distinct properties. danaher.com
| Strategy | Objective | Potential Outcome |
| Structure-Activity Relationship (SAR) Studies | Identify key functional groups for biological activity. | Design of more potent and selective analogues. rsc.org |
| Bioisosteric Replacement | Modify physicochemical properties. | Improved solubility, metabolic stability, and bioavailability. |
| Scaffold Hopping | Discover novel chemical scaffolds with similar activity. | Identification of new patentable chemical entities with improved drug-like properties. danaher.com |
Integration with Systems Biology and Computational Approaches for Mechanistic Insights
Systems biology and computational approaches can provide a holistic understanding of the mechanism of action of this compound and accelerate its development. slideshare.netnih.gov
Systems Biology: "Omics" technologies, such as transcriptomics (RNA-seq), proteomics, and metabolomics, can be used to analyze the global changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with the compound. slideshare.net This can help in identifying the broader biological pathways and networks affected by this compound, offering a more comprehensive view of its mechanism of action beyond a single target or pathway. nih.gov
Computational Approaches: Computational methods are invaluable tools in modern drug discovery. qom.ac.ir Molecular docking simulations can predict the binding modes of this compound with potential protein targets, helping to prioritize experimental validation. qom.ac.ir Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of newly designed analogues, thereby streamlining the lead optimization process. creative-biostructure.com Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when interacting with its biological targets. qom.ac.ir These computational approaches can significantly reduce the time and resources required for drug discovery and development. nih.gov
Q & A
Q. What are the validated methods for isolating Iriflophenone 2-O-rhamnoside from plant sources, and how do extraction solvents influence yield and purity?
- Methodological Answer : Column chromatography (e.g., silica gel or Sephadex LH-20) coupled with preparative HPLC is widely used for isolation. Solvent systems like ethyl acetate/methanol/water gradients optimize polarity-based separation . Ethanol-water mixtures (70–80% ethanol) enhance yield due to the compound’s glycosidic hydrophilicity, while purity is verified via LC-MS and NMR .
Q. How is the structural identity of this compound confirmed, and what spectroscopic techniques are critical for resolving its glycosidic linkages?
- Methodological Answer : High-resolution NMR (1D and 2D experiments, e.g., COSY, HSQC, HMBC) identifies the aglycone (iriflophenone) and rhamnose moiety. Key signals include anomeric protons (δ 4.8–5.2 ppm for α-L-rhamnose) and HMBC correlations between the rhamnose C1 and iriflophenone’s hydroxyl group . MS/MS fragmentation patterns (e.g., m/z 577 → 433 for rhamnose loss) further confirm the structure .
Q. What in vitro assays are commonly used to evaluate the antioxidant activity of this compound?
- Methodological Answer : DPPH and ABTS radical scavenging assays are standard. For example, IC50 values are calculated using serial dilutions (10–100 µM), with Trolox as a positive control. Results should be normalized to total phenolic content (Folin-Ciocalteu method) to distinguish direct antioxidant effects from synergism .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with targets like IgE or HDACs, and what validation steps are required?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking. The compound’s 3D structure (PubChem or optimized via DFT) is docked into target pockets (e.g., IgE’s FcεRI binding site, PDB ID: 1F6A). Binding affinity (ΔG) and pose validation via molecular dynamics (100 ns simulations) assess stability. In vitro validation via ELISA (e.g., IgE secretion in U266 cells) confirms computational predictions .
Q. What experimental strategies resolve contradictions in reported bioactivities (e.g., anti-allergic vs. pro-inflammatory effects) of this compound across studies?
- Methodological Answer : Context-dependent effects may arise from cell-specific signaling pathways. Use transcriptomics (RNA-seq) to map dose-dependent gene regulation (e.g., NF-κB vs. Nrf2 pathways). Co-treatment with inhibitors (e.g., BAY11-7082 for NF-κB) clarifies mechanistic dominance. Standardize cell models (e.g., primary mast cells vs. immortalized lines) to reduce variability .
Q. How can metabolic stability and pharmacokinetic parameters of this compound be optimized for in vivo studies?
- Methodological Answer : Assess hepatic metabolism using human microsomes (CYP450 isoforms) and phase II enzymes (UGT/SULT). Prodrug strategies (e.g., acetylating hydroxyl groups) improve bioavailability. Pharmacokinetic profiling in rodents (IV/PO administration) with LC-MS quantification identifies half-life and AUC improvements. Bile duct cannulation studies evaluate enterohepatic recirculation .
Experimental Design & Data Analysis
Q. What statistical models are appropriate for dose-response studies of this compound in anti-inflammatory assays?
- Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC50/IC50. For multi-factorial designs (e.g., cytokine modulation), apply ANOVA with post-hoc Tukey tests. Bayesian hierarchical models account for inter-experiment variability in high-throughput screens .
Q. How should researchers design comparative studies to differentiate this compound’s bioactivity from its aglycone (iriflophenone) or other glycosylated analogs?
- Methodological Answer : Parallel testing of iriflophenone, its glycosides (e.g., 3-C-glucoside), and synthetic de-glycosylated analogs under identical conditions (e.g., LPS-stimulated macrophages). Structure-activity relationships (SAR) are quantified via PCA of bioactivity data (e.g., IC50, cytokine levels) and molecular descriptors (logP, polar surface area) .
Data Reproducibility & Quality Control
Q. What protocols ensure reproducibility in quantifying this compound in plant extracts using LC-MS?
Q. How can batch-to-batch variability in this compound content be minimized during large-scale extraction?
- Methodological Answer : Implement QbD (Quality by Design) principles: Define critical process parameters (CPPs) like extraction time, solvent ratio, and temperature via DoE (Design of Experiments). PAT (Process Analytical Technology) tools (e.g., in-line NIR) monitor real-time compound levels. Accelerated stability studies (40°C/75% RH) identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
